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Daphnezomine F

Daphniphyllum alkaloid cytotoxicity L1210 murine lymphoma KB human epidermoid carcinoma

Daphnezomine F (CAS registry via MeSH: C410864) is a pentacyclic Daphniphyllum alkaloid bearing a rare 1-azabicyclo[5.2.2]undecane ring system, first isolated from the stems of Daphniphyllum humile and structurally elucidated by Morita et al. in 2000.

Molecular Formula C27H35NO8
Molecular Weight 501.6 g/mol
Cat. No. B1245293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnezomine F
Synonymsdaphnezomine F
daphnezomine-F
Molecular FormulaC27H35NO8
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC1CCC(C2(C3CCC4=C5C2(CC(C5CC4)C(=O)OC)C(=O)N(C1)C3=O)COC(=O)C)OC(=O)C
InChIInChI=1S/C27H35NO8/c1-14-5-10-21(36-16(3)30)27(13-35-15(2)29)20-9-7-17-6-8-18-19(24(32)34-4)11-26(27,22(17)18)25(33)28(12-14)23(20)31/h14,18-21H,5-13H2,1-4H3/t14-,18+,19+,20?,21?,26-,27?/m0/s1
InChIKeyYIAYJSWKFSFCID-MSWAYYIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daphnezomine F – Compound Identity and Procurement-Relevant Baseline for 1-Azabicyclo[5.2.2]undecane Alkaloid Selection


Daphnezomine F (CAS registry via MeSH: C410864) is a pentacyclic Daphniphyllum alkaloid bearing a rare 1-azabicyclo[5.2.2]undecane ring system, first isolated from the stems of Daphniphyllum humile and structurally elucidated by Morita et al. in 2000 [1]. Its molecular formula is C27H35NO8 (monoisotopic mass 501.23627 Da) and it belongs to the azaspirodecane derivative class . Unlike the more common aza-adamantane (daphnezomine A/B-type) or secodaphniphylline-type scaffolds within the Daphniphyllum alkaloid family, daphnezomine F represents a structurally distinct subfamily defined by the 1-azabicyclo[5.2.2]undecane core, which lacks the C-1–C-2 bond present in yuzurimine-type alkaloids and instead contains a glutarimide carbonyl functionality [1]. The compound is obtainable as a colorless solid with [α]D −29° (c 0.5, CHCl3) and a characteristic UV absorption at λmax 260 nm (MeOH) [1].

Why Daphnezomine F Cannot Be Replaced by In-Class Daphniphyllum Alkaloids Without Quantitative Justification


The Daphniphyllum alkaloid family encompasses over 350 structurally diverse congeners classified into at least six distinct subfamilies (daphnezomine A-type aza-adamantane, daphnezomine F-type 1-azabicyclo[5.2.2]undecane, yuzurimine-type, daphnilactone-type, secodaphniphylline-type, and calyciphylline-type), each possessing fundamentally different ring connectivities and functional group arrays [1]. Within the same 1-azabicyclo[5.2.2]undecane subfamily, daphnezomine F and its closest structural sibling daphnezomine G differ by a single oxidative modification at the C-6–C-7 bond, yet this subtle change produces marked differences in conformational dynamics, NMR behavior, cytotoxicity potency, and spectroscopic signatures [2]. Even yuzurimine—which shares a grossly similar polycyclic framework—carries a C-1–C-2 bond that daphnezomine F lacks, fundamentally altering ring topology and biological readout [2][3]. Consequently, generic substitution of one Daphniphyllum alkaloid for another without explicit, assay-matched quantitative justification risks introducing undocumented changes in target engagement, physicochemical handling properties, and experimental reproducibility.

Daphnezomine F – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxicity Profile Differentiates Daphnezomine F from Sibling Compound Daphnezomine G Across Two Standard Tumor Cell Lines

In the same study and identical assay panels, daphnezomine F exhibited an attenuated cytotoxicity profile compared to its direct structural sibling daphnezomine G. Against murine lymphoma L1210 cells, daphnezomine F showed an IC50 of 8.4 µg/mL, versus 5.3 µg/mL for daphnezomine G—a 1.6-fold lower potency. Against human epidermoid carcinoma KB cells, daphnezomine F registered IC50 >10 µg/mL, while daphnezomine G gave IC50 7.3 µg/mL [1]. This quantitative difference demonstrates that the C-6–C-7 oxidation state distinguishing F from G directly modulates in vitro cytotoxicity, making F the less overtly cytotoxic member of the pair and a useful comparator for structure–activity relationship (SAR) dissection of the 1-azabicyclo[5.2.2]undecane pharmacophore.

Daphniphyllum alkaloid cytotoxicity L1210 murine lymphoma KB human epidermoid carcinoma natural product antitumor screening

Conformational Rigidity of Daphnezomine F Contrasts with Dynamic Conformational Exchange in Daphnezomine G

Molecular dynamics simulations and variable-temperature NMR experiments reveal a stark conformational distinction: daphnezomine F occupies a single stable conformation that does not interconvert during 100 ps of simulation at 800 K, whereas daphnezomine G populates four distinct conformational clusters (2a, 2b, 2c, and 2d) with relative energies of 436.1, 450.4, 455.3, and 476.3 kJ/mol that undergo rapid exchange [1]. This difference is experimentally corroborated by the observation that daphnezomine G gives severely broadened ¹H and ¹³C NMR signals at 300 K and 330 K in CDCl₃ or benzene-d₆, while daphnezomine F yields sharp, well-resolved spectra under identical conditions [1]. The conformational homogeneity of F is attributed to the presence of the glutarimide carbonyl at C-6, which rigidifies the 1-azabicyclo[5.2.2]undecane ring system absent in G's C-6–C-7 olefin-containing scaffold [1].

conformational analysis molecular dynamics simulation NMR line broadening 1-azabicyclo[5.2.2]undecane Daphniphyllum alkaloid biophysics

Scaffold Topology Divergence: Daphnezomine F Lacks the C-1–C-2 Bond Characteristic of Yuzurimine-Type Alkaloids

Daphnezomine F and yuzurimine share a grossly related polycyclic framework but differ fundamentally in ring connectivity: daphnezomine F lacks the C-1–C-2 bond that defines the yuzurimine skeleton, with the F scaffold instead featuring a glutarimide-type carbonyl at C-1 and a distinct 1-azabicyclo[5.2.2]undecane ring topology [1][2]. This topological difference is reflected in sharply divergent cytotoxicity: yuzurimine exhibits IC50 values of 2.7 µg/mL (L1210) and 2.0 µg/mL (KB) [3], making it approximately 3-fold more potent than daphnezomine F (8.4 µg/mL L1210) and substantially more active against KB cells (>10 µg/mL for F vs. 2.0 µg/mL for yuzurimine). The C-1–C-2 bond thus appears to be a critical structural determinant of potency within this chemotype.

Daphniphyllum alkaloid chemotype yuzurimine ring connectivity natural product scaffold classification

Spectroscopic Fingerprint Differentiation: Optical Rotation, IR Carbonyl Signature, and UV Absorptivity Distinguish Daphnezomine F from Daphnezomine G

Daphnezomine F and daphnezomine G exhibit quantitatively distinct spectroscopic fingerprints that serve as unambiguous identity verification endpoints for procurement quality control. Daphnezomine F displays specific optical rotation [α]D −29° (c 0.5, CHCl₃), whereas daphnezomine G rotates far more strongly at [α]D −93° (c 0.4, CHCl₃)—a >3-fold difference [1]. In the IR spectrum, daphnezomine F shows a characteristic glutarimide carbonyl absorption at 1670 cm⁻¹ (absent in daphnezomine G, which lacks this carbonyl and instead shows only ester-type carbonyl bands at 1735 cm⁻¹) [1]. UV analysis reveals that daphnezomine F has lower molar absorptivity at the 215 nm band (ε ~3700) compared to daphnezomine G (ε ~5600), while both share a similar long-wavelength absorption near 255–260 nm [1]. The molecular formula differentiation (C27H35NO8 for F vs. C27H35NO7 for G, confirmed by HRFABMS m/z 502.2450 [M+H]⁺ vs. 486.2477 [M+H]⁺) provides an orthogonal mass spectrometric identifier [1].

optical rotation IR spectroscopy glutarimide carbonyl quality control compound identity verification

Daphnezomine F – Evidence-Backed Application Scenarios for Research Procurement and Experimental Design


Structure–Activity Relationship (SAR) Matrix Assembly for the 1-Azabicyclo[5.2.2]undecane Chemotype

Investigators constructing SAR matrices across the Daphniphyllum alkaloid family require daphnezomine F as the defined, conformationally homogeneous representative of the 1-azabicyclo[5.2.2]undecane subfamily. Its attenuated cytotoxicity against L1210 (IC50 8.4 µg/mL) and KB (>10 µg/mL) cells, directly benchmarked against daphnezomine G (5.3 and 7.3 µg/mL, respectively), provides the quantitative baseline for assessing how C-6–C-7 oxidation status modulates biological activity within an otherwise identical ring scaffold [1]. Inclusion of daphnezomine F alongside yuzurimine (IC50 2.7 µg/mL L1210, 2.0 µg/mL KB) further enables interrogation of the C-1–C-2 bond contribution to potency [2].

Conformationally Constrained Probe for NMR-Based Target Engagement and In Silico Docking Studies

Daphnezomine F's single, static conformer (verified by 100 ps MD at 800 K with no interconversion) makes it uniquely suitable among 1-azabicyclo[5.2.2]undecane alkaloids for experiments requiring conformational certainty: saturation-transfer difference (STD) NMR for target identification, transferred NOESY experiments, and rigid-receptor molecular docking where conformational heterogeneity introduces unacceptable noise [1]. Daphnezomine G, by contrast, populates four exchanging conformers at room temperature and produces broad, uninterpretable NMR signals above 250 K, precluding its use in these workflows [1].

Spectroscopic Reference Standard for Daphniphyllum Alkaloid Library Quality Control

The well-defined, multi-parameter spectroscopic signature of daphnezomine F—[α]D −29°, IR glutarimide carbonyl at 1670 cm⁻¹, UV λmax 260 nm (ε 700), and HRFABMS m/z 502.2450 [M+H]⁺—enables its deployment as a reference standard for verifying the identity and purity of newly isolated or synthesized 1-azabicyclo[5.2.2]undecane congeners [1]. The >3-fold optical rotation difference from daphnezomine G (−29° vs. −93°) and the presence/absence of the diagnostic 1670 cm⁻¹ IR band provide rapid, orthogonal identity checks without resorting to full 2D NMR assignment [1].

Biosynthetic Intermediate Studies in the Daphniphyllum Alkaloid Pathway

Daphnezomine F occupies a defined position in the proposed biosynthetic pathway: it is hypothesized to arise from daphnezomine G via oxidation of the C-7–C-6 bond, while daphnezomine G itself is proposed to derive from an imine intermediate that also feeds the yuzurimine and secodaphniphylline branches [1][3]. For natural product chemists investigating biosynthetic gene clusters or biomimetic total synthesis, daphnezomine F provides a late-pathway oxidation-state marker whose accumulation or depletion can be quantitatively tracked via its distinct UV and MS signatures [1].

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